rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane

Description

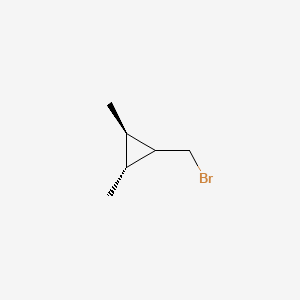

rac-(2R,3R)-1-(Bromomethyl)-2,3-dimethylcyclopropane is a brominated cyclopropane derivative characterized by a cyclopropane ring substituted with a bromomethyl group and two methyl groups at the 2- and 3-positions. Bromomethyl groups are highly reactive in alkylation or nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane |

InChI |

InChI=1S/C6H11Br/c1-4-5(2)6(4)3-7/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |

InChI Key |

MFQQQPVSTWJCMV-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C1CBr)C |

Canonical SMILES |

CC1C(C1CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,2-dimethylcyclopropane with bromomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include alcohols and ketones.

Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares rac-(2R,3R)-1-(Bromomethyl)-2,3-dimethylcyclopropane with structurally related cyclopropane compounds from the evidence:

Reactivity and Stability

- Bromomethyl vs. Carboxylic Acid Groups : The bromomethyl group in the target compound enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions). In contrast, carboxylic acid derivatives () exhibit acidity (pKa ~4–5) and participate in condensation or salt formation .

- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine or fluorine () increase molecular density and reactivity. For example, bromomethyl compounds are more reactive in alkylation than chlorinated analogs .

Physicochemical Properties

- Density and Boiling Point : The difluorophenyl derivative () has a density of 1.435 g/cm³ and boiling point of 288.4°C, influenced by fluorine’s electronegativity and aromatic stacking. Bromine’s larger size in the target compound likely increases density but reduces volatility.

- Acidity : Carboxylic acid derivatives () have pKa values near 4–5, enabling ionization at physiological pH. The bromomethyl compound lacks acidic protons, limiting its use in pH-sensitive applications.

Research Findings and Limitations

- Synthetic Utility : Bromomethyl cyclopropanes are understudied compared to carboxylic acid derivatives but show promise in cross-coupling reactions .

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Contradictions : lacks density/boiling point data, complicating direct comparisons with fluorinated derivatives .

Q & A

Basic Question: What synthetic strategies are recommended for preparing rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane with high stereochemical fidelity?

Answer:

The synthesis typically involves cyclopropanation of alkenes using bromomethyl precursors. For example, a Simmons-Smith-type reaction with Zn/Cu couples or transition-metal-catalyzed cyclopropanation (e.g., Rh or Pd catalysts) can yield cyclopropane derivatives. To ensure stereochemical control (2R,3R configuration), chiral auxiliaries or enantioselective catalysts must be employed . Key steps include:

- Precursor preparation : 2,3-dimethylcyclopropane derivatives are brominated at the 1-position using N-bromosuccinimide (NBS) under radical or ionic conditions.

- Temperature control : Reactions are often conducted at 0–6°C to minimize thermal degradation of the bromomethyl group .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product .

Basic Question: How is the stereochemistry of this compound validated experimentally?

Answer:

Stereochemical validation requires:

- X-ray crystallography : Resolving the crystal structure confirms the (2R,3R) configuration .

- NMR spectroscopy : Vicinal coupling constants () between cyclopropane protons (typically 4–6 Hz) and NOE correlations distinguish cis/trans isomers .

- Chiral HPLC : Separation of racemic mixtures using chiral stationary phases (e.g., amylose-based columns) verifies enantiomeric purity .

Advanced Question: What methodological challenges arise in analyzing the thermal stability of this compound, and how can they be addressed?

Answer:

The bromomethyl group is thermally labile, leading to decomposition at >40°C. Challenges include:

- Degradation pathways : Elimination of HBr or radical bromine loss, detected via GC-MS or TGA .

- Mitigation strategies :

- Store samples at 0–6°C under inert gas (N₂/Ar) .

- Use deuterated analogs (e.g., -bromomethyl) to track degradation kinetics via isotopic labeling .

Advanced Question: How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

Answer:

The electron-withdrawing cyclopropane ring and steric hindrance from 2,3-dimethyl groups reduce nucleophilic substitution (Sₙ2) rates. Instead, transition-metal-mediated couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are preferred:

- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) enhances oxidative addition to the C-Br bond .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates and improve yields .

- Computational modeling : DFT studies predict regioselectivity in C–C bond formation, guided by cyclopropane ring strain (≈27 kcal/mol) .

Advanced Question: What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Answer:

Discrepancies in yields (e.g., 70–99% in similar bromocyclopropane syntheses) arise from:

- Impurity of starting materials : Purify alkenes via distillation or recrystallization before cyclopropanation .

- Catalyst deactivation : Use freshly prepared Zn/Cu couples or rigorously degassed solvents to prevent oxidation .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .

Advanced Question: What strategies enable enantiomeric resolution of the racemic mixture for biological studies?

Answer:

- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one enantiomer .

- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

- Chiral stationary phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation .

Advanced Question: How can computational methods predict the compound’s conformational behavior in solution?

Answer:

- Molecular dynamics (MD) simulations : Analyze ring puckering and bromomethyl rotation barriers (≈3–5 kcal/mol) in explicit solvents .

- Density functional theory (DFT) : Calculate NMR chemical shifts (e.g., δ ~25–30 ppm for cyclopropane carbons) and compare with experimental data .

- Solvent modeling : COSMO-RS predicts solubility parameters and aggregation tendencies .

Advanced Question: What role does this compound play in studying cyclopropane ring strain in medicinal chemistry?

Answer:

The 2,3-dimethylcyclopropane scaffold mimics rigid peptide bonds or lipid tails, enabling:

- Enzyme inhibition : Acts as a non-hydrolyzable transition-state analog in protease studies .

- Membrane permeability assays : Fluorescently tagged derivatives probe lipid bilayer interactions via confocal microscopy .

- Pharmacophore modeling : QSAR studies correlate ring strain with bioactivity in antiviral or anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.